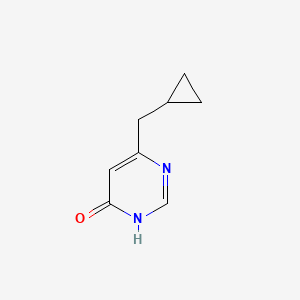

6-(Cyclopropylmethyl)pyrimidin-4-ol

Übersicht

Beschreibung

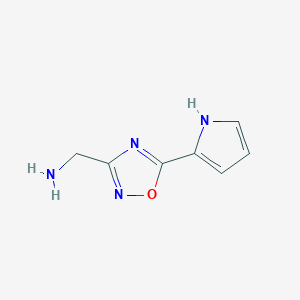

6-(Cyclopropylmethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pflanzenschutz

PPA ist ein funktionelles Analogon von Salicylsäure (SA) und wird im Pflanzenschutz eingesetzt . Es aktiviert Abwehrreaktionen der Pflanzen und bietet eine attraktive Alternative zu konventionellen bioziden Agrochemikalien . Die Verwendung im Pflanzenschutz muss jedoch bestimmte Faktoren berücksichtigen, darunter eine unvollständige Krankheitsreduktion und die Fitnesskosten für die Pflanzen .

Förderung des Pflanzenwachstums

PPA fördert das Wachstum von Pflanzen. Es wurde beobachtet, dass es bei niedrigen Konzentrationen das Frischgewicht von Reis (Oryza sativa) und Arabidopsis-Pflanzen erhöht . Dies macht es zu einem potenziellen Wachstumsförderer in der Landwirtschaft .

Verbesserung der pflanzlichen Abwehrmechanismen

PPA verstärkt die Expression von Genen, die mit reaktiven Sauerstoffspezies (ROS), Abwehrmechanismen und SA in Arabidopsis thaliana zusammenhängen . Dies deutet darauf hin, dass PPA pflanzliche Abwehrmechanismen vorbereiten kann, anstatt sie direkt zu aktivieren .

Krankheitsresistenz

PPA stimuliert die Krankheitsresistenz von Pflanzen. Während einer bakteriellen Infektion zeigten Arabidopsis-Pflanzen, die mit PPA vorbehandelt wurden, im Vergleich zu Pflanzen, die mit Benzothiadiazol-S-methylester (BTH), einem funktionellen Analogon von SA, vorbehandelt wurden, deutlich verringerte Krankheitssymptome und einen früheren und stärkeren ROS-Ausbruch .

Wurzelentwicklung

Neben der Förderung des Pflanzenwachstums fördert PPA auch die Entwicklung von Seitenwurzeln . Dies könnte die allgemeine Gesundheit und Produktivität der Pflanze verbessern .

Entdeckung unbekannter Komponenten des pflanzlichen Immunsystems

Die Verwendung von PPA und ähnlichen Verbindungen kann zur Entdeckung unbekannter Komponenten des pflanzlichen Immunsystems beitragen . Dies könnte zur Entwicklung neuer Strategien zur Verbesserung der Pflanzenimmunität führen .

Wirkmechanismus

Target of Action

The primary target of 6-(Cyclopropylmethyl)pyrimidin-4-ol, also known as PPA (pyrimidin-type plant activator), is the plant defense system . It induces plant defense responses to a broad spectrum of pathogens .

Mode of Action

this compound interacts with its targets by enhancing the expression of genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in plants . During bacterial infection, plants pretreated with this compound show dramatically decreased disease symptoms and an earlier and stronger ROS burst, compared with plants pretreated with benzothiadiazole S-methyl ester (BTH), a functional analog of salicylic acid (SA) .

Biochemical Pathways

The affected biochemical pathways involve the plant redox system . The compound promotes the accumulation of hydrogen peroxide (H2O2) in the cytosol, plasma membrane, and cell wall around intracellular bacteria, and also on the bacterial cell wall . This indicates that H2O2, a type of ROS, is directly involved in killing bacteria .

Pharmacokinetics

It is noted that the compound is fully soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the fresh weight of rice (Oryza sativa) and Arabidopsis plants at low concentrations . It also promotes lateral root development . At the cellular level, there is an accumulation of H2O2 in various parts of the cell during bacterial infection .

Biochemische Analyse

Biochemical Properties

6-(Cyclopropylmethyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with enzymes, proteins, and other biomolecules to enhance plant resistance against pathogens. For instance, it has been shown to upregulate genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in Arabidopsis plants . These interactions suggest that this compound may act as a signaling molecule, modulating the activity of various biomolecules involved in plant defense.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it promotes lateral root development and increases fresh weight at low concentrations . During bacterial infection, it enhances the ROS burst and upregulates defense-related genes, leading to decreased disease symptoms . These effects indicate that this compound plays a crucial role in modulating cellular responses to environmental stressors.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been observed to accumulate H2O2 in the cytosol, plasma membrane, and cell wall around intracellular bacteria, directly contributing to bacterial cell wall damage . This suggests that this compound may function as an activator of the plant redox system, enhancing the plant’s defense mechanisms through ROS-mediated pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to maintain its activity over extended periods, promoting plant growth and defense responses without significant degradation . This stability makes it a promising candidate for agricultural applications, where consistent performance over time is crucial.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its impact on plant models provides insights into its potential effects. At low concentrations, it promotes growth and enhances defense responses, while higher doses may lead to adverse effects such as toxicity or inhibition of growth

Metabolic Pathways

This compound is involved in metabolic pathways related to plant defense. It interacts with enzymes and cofactors that regulate the synthesis of primary metabolites, such as amino acids, sugars, and organic acids . By promoting the synthesis of these metabolites, it enhances the plant’s overall metabolic activity and resistance to pathogens.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is fully soluble in water, allowing it to be easily transported throughout the plant . This solubility facilitates its interaction with various cellular components, ensuring its effective distribution and accumulation in target tissues.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its effects on cellular function. It has been observed to accumulate in the cytosol, plasma membrane, and cell wall, particularly around intracellular bacteria . This localization is essential for its role in enhancing plant defense mechanisms, as it allows for targeted action against pathogens.

Eigenschaften

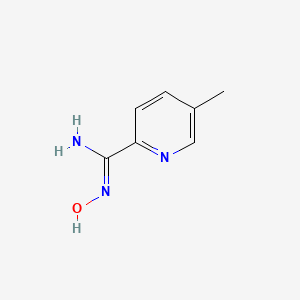

IUPAC Name |

4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)3-6-1-2-6/h4-6H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKAPIBNLGYHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1493689.png)

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)

![3-(chloromethyl)-4-[(4-hydroxyphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B1493698.png)

![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1493706.png)